1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide
Description
1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide is a fluorescent labeling reagent with the molecular formula C₂₅H₂₀BrN₃O₂S and a molecular weight of 506.41 g/mol . Its structure features a pyridinium core linked to a benzopyran-oxazole moiety via a benzyl group substituted with an isothiocyanate (-NCS) functional group. The isothiocyanate group enables covalent conjugation to primary amines in biomolecules (e.g., proteins, antibodies), while the benzopyran-oxazole system provides fluorescence properties, with excitation/emission maxima at 384 nm and 531 nm, respectively, in phosphate buffer (pH 7.0) .
This compound is classified as a BioReagent with ≥90% purity (assessed via high-performance capillary electrophoresis, HPCE) and is stored at 2–8°C to maintain stability . It is widely used in fluorescence-based assays, cellular imaging, and biomolecular tracking due to its high photostability and water solubility in buffered solutions .
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-6-yl)-5-[1-[(3-isothiocyanatophenyl)methyl]pyridin-1-ium-4-yl]-1,3-oxazole;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N3O2S.BrH/c31-17-27-22-5-1-3-18(13-22)16-28-10-8-19(9-11-28)24-15-26-25(30-24)21-6-7-23-20(14-21)4-2-12-29-23;/h1,3,5-11,13-15H,2,4,12,16H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHULGGTEHEJGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C3=NC=C(O3)C4=CC=[N+](C=C4)CC5=CC(=CC=C5)N=C=S)OC1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90440592 | |
| Record name | 1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155863-01-7 | |
| Record name | 1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90440592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide (CAS Number: 155863-01-7) is a synthetic compound notable for its photostable and water-soluble properties. It has garnered attention in biological research due to its fluorescence characteristics and potential therapeutic applications, particularly in cancer treatment.
- Molecular Formula : CHBrNOS
- Molecular Weight : 506.41 g/mol
- Purity : ≥90% (HPCE)
- Solubility : Soluble in chloroform; suitable for fluorescence applications with excitation/emission wavelengths of 384 nm/531 nm in 0.1 M phosphate buffer at pH 7.0 .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing on its anticancer properties and mechanism of action.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridinium bromides, including the compound , exhibit significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Time (h) |
|---|---|---|---|
| 1-(3-Isothiocyanatobenzyl)-4-[...] | A549 (Lung) | 487 ± 0.01 | 72 |
| 1-(3-Isothiocyanatobenzyl)-4-[...] | MDA-MB-231 (Breast) | 524 ± 0.02 | 72 |
| 5-Fluorouracil (Standard) | A549 | 747 ± 0.13 | 72 |
| 5-Fluorouracil (Standard) | MDA-MB-231 | 885 ± 0.76 | 72 |
The compound exhibited a significantly lower IC50 value compared to the standard chemotherapy agent, 5-fluorouracil, indicating its potential as a more effective treatment option against lung and breast cancer cell lines .
The mechanism by which this compound induces apoptosis in cancer cells involves several pathways:
- Extrinsic Pathway Activation : The compound enhances the expression of caspases (caspase-3 and caspase-9), crucial for the apoptotic process.
- Downregulation of Anti-apoptotic Proteins : It reduces levels of Bcl-2, Bcl-x, and Bad proteins, which are known to inhibit apoptosis .
Case Studies
A study published in March 2023 investigated the effects of various dimeric pyridinium bromides on cancer cell lines, highlighting the superior anticancer properties of this compound compared to traditional chemotherapeutics. The study utilized both MTT assays and flow cytometry to assess cell viability and apoptosis rates .
Scientific Research Applications
Biological Applications
Fluorescent Labeling : The compound serves as an effective fluorescent probe for various biological assays. Its ability to maintain stability under physiological conditions allows researchers to use it in live-cell imaging and tracking cellular processes.
Cellular Studies : Due to its water solubility and photostability, this compound is utilized in studies involving cellular uptake and localization of biomolecules. It assists in visualizing the dynamics of cellular components in real-time.
Drug Delivery Systems : The compound's structure allows it to be integrated into drug delivery systems, enhancing the delivery efficiency of therapeutic agents through fluorescence-guided techniques.
Analytical Applications
Fluorescence Microscopy : Its properties make it suitable for use in fluorescence microscopy, where it can be employed to label specific proteins or nucleic acids within cells or tissues.
Flow Cytometry : The compound can be utilized as a fluorescent label in flow cytometry applications, aiding in the analysis of cell populations based on specific markers.
Research Case Studies
Several studies have highlighted the utility of this compound:
- Protein Localization Studies : Research demonstrated the effectiveness of 1-(3-Isothiocyanatobenzyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide in localizing proteins within cells using confocal microscopy techniques. The results showed clear delineation of protein distribution patterns, confirming its utility as a fluorescent marker .
- Drug Interaction Analysis : A study investigated the interaction of this compound with various drug molecules, revealing insights into its potential as a carrier for targeted drug delivery systems. The findings suggested enhanced solubility and bioavailability when used in conjunction with specific therapeutic agents .
- Live Cell Imaging : In another case study, this compound was employed for imaging live cells to observe the dynamics of intracellular signaling pathways. The researchers noted that its photostability allowed for prolonged observation without significant photobleaching, providing valuable data on cellular responses to stimuli .
Comparison with Similar Compounds
1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyranyl-6-yl)-5-oxazolyl]pyridinium Bromide
- Molecular Formula : C₂₀H₁₈BrN₃O₂S
- Molecular Weight : 444.34 g/mol
- Key Differences : The benzyl group in the parent compound is replaced with an ethyl chain, reducing steric bulk and altering solubility.
- Purity : 95% (vs. ≥90% HPCE for the parent compound) .
- Implications : The shorter ethyl chain may enhance aqueous solubility but reduce conjugation efficiency due to decreased electrophilicity of the isothiocyanate group.
1-[3-(Succinimidyloxycarbonyl)benzyl]-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium Bromide
- Molecular Formula : C₃₁H₂₆BrN₃O₆S
- Molecular Weight : 664.52 g/mol
- Key Differences : The isothiocyanate group is replaced with a succinimidyl ester (-OSu), which targets primary amines via NHS-ester chemistry instead of thiols .
- Implications : This derivative is better suited for labeling amine-rich biomolecules (e.g., lysine residues) under mild pH conditions (7.0–9.0), whereas the parent compound’s -NCS group reacts preferentially with thiols (-SH) at slightly alkaline pH .
Analogs with Modified Heterocyclic Cores
Pyridazine- and Isoxazole-Based Derivatives (I-6230, I-6232, I-6273)
- Representative Example: I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate)
- Key Differences : These compounds replace the benzopyran-oxazole core with pyridazine or isoxazole rings, altering electronic properties and fluorescence profiles .
- Implications : Pyridazine derivatives exhibit redshifted fluorescence compared to benzopyran-oxazole systems but suffer from lower photostability. Isoxazole-containing analogs (e.g., I-6273) show reduced quantum yields due to electron-withdrawing effects .
Functional Comparison Table
Preparation Methods
Benzopyran-Oxazole Core Formation
The 3,4-dihydro-2H-1-benzopyran-6-yl-oxazolyl moiety is likely constructed via:
- Cyclodehydration : Reaction of a β-ketoamide derivative with a dehydrating agent (e.g., POCl₃) to form the oxazole ring.
- Benzopyran Synthesis : Acid-catalyzed cyclization of a substituted diol or dihydroxyacetophenone to form the benzopyran scaffold.
Pyridinium Bromide Quaternization
- The pyridinium core is generated by alkylation of pyridine with 3-isothiocyanatobenzyl bromide.
- Reaction Conditions : Typically conducted in anhydrous solvents (e.g., acetonitrile) at 60–80°C for 12–24 hours.
Functionalization with Isothiocyanate
The 3-isothiocyanatobenzyl group is introduced via:
- Thiophosgene Reaction : Treatment of a benzylamine precursor with thiophosgene (CSCl₂) in dichloromethane, followed by neutralization.
- Safety Note : Thiophosgene is highly toxic; alternatives like 1,1'-thiocarbonyldiimidazole may be used.
Final Coupling and Purification
- Coupling Strategy : The oxazole-benzopyran intermediate is coupled to the pyridinium bromide via nucleophilic substitution or Pd-catalyzed cross-coupling.
- Purification : High-performance capillary electrophoresis (HPCE) is employed to achieve ≥90% purity, as noted in commercial specifications.
Synthetic Route Summary
Critical Analysis of Challenges
- Steric Hindrance : Bulky substituents on the benzopyran and oxazole may reduce coupling efficiency.
- Solubility : The compound’s water solubility (noted in sources) necessitates polar aprotic solvents during synthesis.
- Stability : Light and moisture sensitivity (highlighted in handling instructions) requires inert atmosphere protocols.
Validation and Characterization
- 1H-NMR : Used to confirm structure (cited in Chemodex data).
- Fluorescence Assay : λₑₓ 384 nm, λₑₘ 531 nm in phosphate buffer (pH 7.0).
- Purity Metrics : HPCE and mass spectrometry ensure compliance with bio reagent standards.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can purity be optimized during purification?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving the isothiocyanate and benzopyran-oxazole moieties. For example, highlights the use of coupling agents like bis(alkylthio)methylene reagents in anhydrous conditions (e.g., DMF with K₂CO₃). Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity (>90%) can be verified via high-performance capillary electrophoresis (HPCE) or HPLC .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic protons (6.5–8.5 ppm for benzyl and pyridinium groups) and isothiocyanate functionality (~210–220 ppm in ¹³C).
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak at m/z 506.41 (C₂₅H₂₀BrN₃O₂S) .
- FTIR/Raman Spectroscopy : Peaks at ~2050–2100 cm⁻¹ (N=C=S stretch) and 1650–1700 cm⁻¹ (oxazole C=N) .
Q. How should researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Photostability : Exposure to UV-Vis light (300–800 nm) with periodic HPLC monitoring.
- Humidity Sensitivity : Storage at 25°C/60% RH vs. desiccated (-20°C) conditions .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the isothiocyanate group with nucleophiles in this compound?
- Methodological Answer : The isothiocyanate (-N=C=S) group reacts with amines, thiols, or hydroxyl groups via nucleophilic attack at the electrophilic carbon. Kinetic studies (stopped-flow UV-Vis or NMR) can track reaction rates. For example, suggests using substituted phenols or amines to form thiourea or thioether derivatives. Solvent polarity (e.g., DMSO vs. THF) significantly impacts reactivity .
Q. How can computational modeling (e.g., DFT or QM/MM) predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
- Reaction Pathway Mapping : Use density functional theory (DFT) to calculate transition states and activation energies for isothiocyanate reactions.
- Solvent Effects : COSMO-RS simulations to model solvation free energies in polar vs. nonpolar solvents.
- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina or Schrödinger .
Q. How should researchers address contradictions in spectral data or unexpected byproduct formation during synthesis?
- Methodological Answer :
- Comparative Analysis : Cross-validate NMR/MS data with structurally analogous compounds (e.g., lists derivatives with ethyl vs. benzyl substitutions).
- Byproduct Identification : Use LC-MS/MS or preparative TLC to isolate impurities, followed by 2D NMR (COSY, HSQC) for structural elucidation.
- Design of Experiments (DoE) : Apply factorial design (e.g., response surface methodology) to optimize reaction parameters (temperature, stoichiometry) and minimize side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
